N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is an organic compound that features a bromophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with 4-(4-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzoxazole derivatives: Compounds with similar benzoxazole moieties.
Uniqueness
(E)-1-(4-BROMOPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to the presence of both a bromophenyl group and a benzoxazole moiety, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H15BrN2O |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H15BrN2O/c1-14-3-2-4-19-20(14)24-21(25-19)16-7-11-18(12-8-16)23-13-15-5-9-17(22)10-6-15/h2-13H,1H3 |
InChI Key |
XQPFVDPUOZIFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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